molecular formula C21H24N2O3 B12221363 N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide

N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide

Cat. No.: B12221363
M. Wt: 352.4 g/mol
InChI Key: VOBZXAVHWXSABB-UHFFFAOYSA-N
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Description

N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide is a synthetic compound with a complex molecular structure It belongs to the class of indolinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the condensation of 4-ethoxybenzaldehyde with 5,7-dimethylindoline-2,3-dione under acidic conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide is unique due to its specific indolinone core structure and the presence of both ethoxyphenyl and acetamide groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-5-26-17-8-6-16(7-9-17)12-23-20-14(3)10-13(2)11-18(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24)

InChI Key

VOBZXAVHWXSABB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C

Origin of Product

United States

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